molecular formula C10H12F3NO2 B13577511 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol

Cat. No.: B13577511
M. Wt: 235.20 g/mol
InChI Key: YBYZABRFFLPUNI-UHFFFAOYSA-N
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Description

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is a chemical compound with the molecular formula C10H12F3NO2 It is characterized by the presence of an amino group, a trifluoromethoxy group, and a hydroxyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol typically involves the reaction of 3-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the corresponding amine. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The amino and hydroxyl groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-(3-(trifluoromethoxy)phenyl)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    2-(3-(Trifluoromethoxy)phenyl)ethanamine: Lacks the hydroxyl group, affecting its chemical properties and reactivity.

    2-(3-(Trifluoromethoxy)phenyl)propan-1-ol: Similar structure but without the amino group.

Uniqueness

1-Amino-2-(3-(trifluoromethoxy)phenyl)propan-2-ol is unique due to the presence of both an amino and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. The trifluoromethoxy group enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

1-amino-2-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-9(15,6-14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,15H,6,14H2,1H3

InChI Key

YBYZABRFFLPUNI-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=CC(=CC=C1)OC(F)(F)F)O

Origin of Product

United States

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